

A Comprehensive Technical Guide to 7-Bromoquinolin-8-amine: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name:	7-Bromoquinolin-8-amine
CAS No.:	85656-65-1
Cat. No.:	B1602045

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This in-depth technical guide provides a comprehensive overview of **7-bromoquinolin-8-amine**, a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of its synthesis, chemical properties, and diverse applications, grounded in authoritative scientific literature.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. **7-Bromoquinolin-8-amine**, with its strategically placed bromine atom and amino group, serves as a versatile precursor for the synthesis of a wide array of novel chemical entities with

significant potential in various scientific domains. The bromine atom at the 7-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the 8-amino group can be readily modified or participate in chelation with metal ions.

Synthesis of 7-Bromoquinolin-8-amine and its Precursors

The synthesis of **7-bromoquinolin-8-amine** and its key precursor, 7-bromo-8-hydroxyquinoline, has been approached through various methods, primarily involving the electrophilic bromination of 8-substituted quinolines.

Synthesis of 7-Bromo-8-hydroxyquinoline

The bromination of 8-hydroxyquinoline is a critical step in accessing 7-bromo-substituted derivatives. The reaction conditions can be controlled to favor the formation of either mono- or di-brominated products.

A common procedure involves the reaction of 8-hydroxyquinoline with bromine in a suitable solvent. For instance, reacting 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile at 0°C yields a mixture of 5,7-dibromo-8-hydroxyquinoline and the desired 7-bromo-8-hydroxyquinoline.[3] The two products can then be separated by fractional crystallization.[3]

Experimental Protocol: Synthesis of 7-Bromo-8-hydroxyquinoline[3]

- Dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).
- Prepare a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL).
- Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 10 minutes at 0°C (in an ice bath).
- Stir the mixture at 0°C for 24 hours.
- After the reaction is complete (indicated by the consumption of bromine), add acetonitrile (15 mL) to dissolve the resulting solid.
- Wash the organic layer with a 5% NaHCO₃ solution (4 x 25 mL) and dry over Na₂SO₄.

- Evaporate the solvent under reduced pressure to obtain a crude mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline.
- Isolate 7-bromo-8-hydroxyquinoline by recrystallization from a mixture of methanol and acetone (1:1), yielding the product as a solid (51% isolated yield).[3]

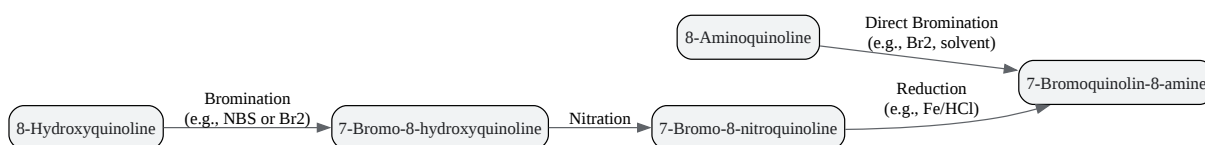
Synthesis of 7-Bromoquinolin-8-amine

The direct synthesis of **7-bromoquinolin-8-amine** can be achieved through the bromination of 8-aminoquinoline. However, controlling the regioselectivity can be challenging, often leading to a mixture of products.

Alternatively, a multi-step synthesis starting from 8-hydroxyquinoline can be employed. This involves the initial bromination to 7-bromo-8-hydroxyquinoline, followed by conversion of the hydroxyl group to an amino group. A more direct, albeit potentially lower-yielding, approach involves the direct bromination of 8-aminoquinoline. The reaction of 8-aminoquinoline with bromine can lead to a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. [3] Achieving selective monobromination at the 7-position requires careful control of reaction conditions.

A reported method for the synthesis of 5-amino-7-bromoquinolin-8-ol involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) to yield 7-bromoquinolin-8-ol, followed by nitration and subsequent reduction.[4] A similar strategy could potentially be adapted for the synthesis of **7-bromoquinolin-8-amine**.

Conceptual Synthetic Pathway for 7-Bromoquinolin-8-amine



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Caption: Potential synthetic routes to **7-Bromoquinolin-8-amine**.

Spectroscopic Characterization

The structural elucidation of **7-bromoquinolin-8-amine** and its derivatives relies on standard spectroscopic techniques.

Table 1: Representative Spectroscopic Data for a 7-Bromo-8-substituted Quinoline Derivative (7-bromo-8-hydroxyquinoline)[3]

Proton (¹ H) NMR (400 MHz, CDCl ₃)	Chemical Shift (δ/ppm)
H-2	8.83 (dd, J = 4.4, 1.6 Hz)
H-4	8.51 (dd, J = 8.4, 1.2 Hz)
H-6	7.73 (d, J = 8.4 Hz)
H-3	7.59 (dd, J = 8.4, 4.4 Hz)
H-5	7.10 (d, J = 8.4 Hz)
-OH	3.3 (s)

For **7-bromoquinolin-8-amine**, one would expect to see a characteristic signal for the amino protons (NH₂) in the ¹H NMR spectrum, and the absence of the hydroxyl proton signal. The aromatic proton signals would show a similar pattern to the 8-hydroxy derivative, with potential slight shifts due to the change in the C8-substituent.

Chemical Reactivity and Key Transformations

The chemical reactivity of **7-bromoquinolin-8-amine** is dictated by the presence of the bromine atom and the amino group on the quinoline scaffold.

Reactions at the Bromine Atom

The C7-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are instrumental in introducing molecular diversity.

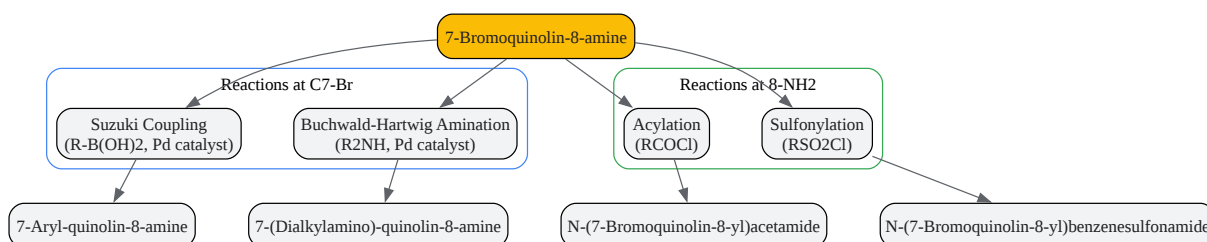
- Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful tool for synthesizing aryl- or heteroaryl-substituted quinolines.
- Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling with an amine, providing access to a wide range of N-substituted 7-aminoquinoline derivatives.
- Sonogashira Coupling: This reaction with a terminal alkyne leads to the formation of alkynyl-substituted quinolines.

Reactions Involving the Amino Group

The 8-amino group can undergo a variety of transformations:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.
- Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions (Sandmeyer reaction).

Illustrative Reaction Scheme: Derivatization of **7-Bromoquinolin-8-amine**



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Caption: Key reactions for the diversification of **7-Bromoquinolin-8-amine**.

Applications in Medicinal Chemistry

Derivatives of **7-bromoquinolin-8-amine** are of significant interest in drug discovery due to the broad biological activities associated with the quinoline scaffold.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity.[5] The ability to functionalize the 7-position of the quinoline ring allows for the exploration of structure-activity relationships and the optimization of anticancer potency. For instance, bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cell lines and inhibit human topoisomerase I, a crucial enzyme in DNA replication.[1] While direct studies on **7-bromoquinolin-8-amine** are limited in the provided search results, its potential as a precursor for novel anticancer agents is evident.

Antimicrobial Activity

Quinoline-5,8-dione derivatives, which can be synthesized from 7-bromo-substituted precursors, are known to possess significant antimicrobial and antifungal properties.[2] A study on 7-bromoquinoline-5,8-dione derivatives incorporating aryl sulfonamides demonstrated their antibiotic potency.[2] This highlights the potential of using **7-bromoquinolin-8-amine** as a starting material for the synthesis of novel antimicrobial agents. The synthesis of these compounds involved the direct nucleophilic amination of 7-bromoquinoline-5,8-dione with various aryl sulfonamides.[2]

Table 2: Antimicrobial Activity of 7-Bromoquinoline-5,8-dione Sulfonamide Derivatives[2]

Compound	Organism	MIC (mg/mL)
5b	K. Pneumonia	0.80 - 1.00
5d	S. typhi	0.80 - 1.00

Applications in Materials Science

While the primary focus of the available literature is on the medicinal applications of quinoline derivatives, their unique photophysical properties also make them attractive for materials science. 8-Hydroxyquinoline and its derivatives are well-known for their use in organic light-emitting diodes (OLEDs) due to their ability to form stable metal complexes with excellent fluorescence properties.[6] The presence of the bromine atom in **7-bromoquinolin-8-amine** offers a route to further functionalize the quinoline core, potentially leading to the development of novel materials with tailored electronic and optical properties for applications in organic electronics.

Conclusion and Future Perspectives

7-Bromoquinolin-8-amine is a versatile and valuable building block in synthetic chemistry. Its strategic substitution pattern allows for facile diversification through a variety of chemical transformations, making it an attractive starting material for the discovery of novel compounds with potential applications in medicine and materials science. While the direct biological evaluation of **7-bromoquinolin-8-amine** is not extensively reported, the demonstrated activities of its derivatives underscore its importance. Future research in this area will likely focus on the development of efficient and regioselective synthetic routes to this compound and the exploration of its utility in the synthesis of new libraries of compounds for high-throughput screening in drug discovery and for the development of advanced organic materials.

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